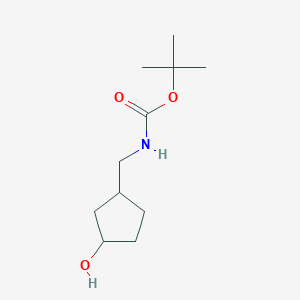

tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3-hydroxycyclopentyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVWTTVLXSZYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696840 | |

| Record name | tert-Butyl [(3-hydroxycyclopentyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007306-65-1 | |

| Record name | tert-Butyl [(3-hydroxycyclopentyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Protection via Di-tert-Butyl Dicarbonate

The most direct method involves reacting 3-(aminomethyl)cyclopentanol with di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions. In dichloromethane at 0–20°C, this reaction achieves quantitative yields by selectively protecting the primary amine group.

Representative Procedure :

A solution of 3-(aminomethyl)cyclopentanol (2.0 g, 15.4 mmol) in dry dichloromethane (15 mL) is treated with (Boc)₂O (3.7 g, 16.9 mmol) at 0°C. After stirring for 2 hours at room temperature, the mixture is diluted with water, extracted with dichloromethane, and dried over MgSO₄. Solvent removal affords the product as a colorless oil (3.2 g, 98%).

Key Advantages :

- Selectivity : The Boc group exclusively protects the amine without affecting the hydroxyl group.

- Scalability : Demonstrated at multi-gram scales with minimal purification.

Phase-Transfer Catalyzed Alkylation

A patent-derived method employs phase-transfer catalysis (PTC) to introduce the carbamate moiety. Using tetrabutylammonium bromide (TBAB) and methyl sulfate in ethyl acetate, this approach achieves 92% yield under basic conditions.

- Substrate : 3-Hydroxycyclopentylmethylamine (1.0 equiv)

- Reagents : (Boc)₂O (1.1 equiv), TBAB (0.1 equiv), KOH (2.0 equiv)

- Solvent : Ethyl acetate

- Temperature : 0–5°C

- Time : 2 hours

Mechanistic Insight :

The reaction proceeds via in situ generation of a reactive alkoxide intermediate, which undergoes nucleophilic attack on (Boc)₂O. TBAB facilitates ion-pair extraction into the organic phase, enhancing reaction efficiency.

Green Synthesis Using Glycerol as a Solvent

An eco-friendly approach utilizes glycerol as a recyclable solvent. This method avoids hazardous organic solvents and achieves 97% yield under ambient conditions.

Procedure :

A mixture of 3-(aminomethyl)cyclopentanol (1.0 mmol) and (Boc)₂O (1.1 mmol) in glycerol (2 mL) is stirred at 25°C for 1 hour. The product is extracted with petroleum ether/ethyl acetate (9:1), dried, and concentrated. Glycerol is recovered for reuse.

Environmental Benefits :

- Solvent Recovery : Glycerol is reused ≥5 times without yield loss.

- Waste Reduction : Eliminates halogenated solvents.

Solid-Phase Synthesis with Cs₂CO₃ Activation

Cesium carbonate-mediated synthesis in acetonitrile at 100°C achieves rapid Boc protection (1 hour, 85% yield). This method is ideal for thermally stable substrates.

- Substrate : 3-(aminomethyl)cyclopentanol (0.3 mmol)

- Base : Cs₂CO₃ (1.0 equiv)

- Solvent : Acetonitrile (3 mL)

- Temperature : 100°C

Advantages :

Comparative Analysis of Methods

Critical Observations :

- Solvent Choice : Dichloromethane and ethyl acetate are preferred for large-scale synthesis due to ease of removal.

- Temperature Sensitivity : The glycerol method avoids thermal degradation of sensitive substrates.

Stereochemical Considerations

The stereochemistry of the cyclopentanol moiety influences reaction outcomes. For example, tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate requires chiral resolution post-synthesis, whereas racemic mixtures are obtained in non-stereoselective methods.

- Chiral Auxiliaries : Use of (R)- or (S)-BINOL derivatives to induce asymmetry.

- Enzymatic Resolution : Lipase-mediated hydrolysis of carbamate intermediates.

Troubleshooting Common Issues

Incomplete Boc Protection :

- Cause : Insufficient (Boc)₂O or competing side reactions.

- Solution : Use 1.2 equiv of (Boc)₂O and maintain pH >8 with tertiary amines.

Hydroxyl Group Oxidation :

- Cause : Base-induced dehydrogenation at elevated temperatures.

- Mitigation : Conduct reactions below 50°C or use protecting groups for the hydroxyl.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates

Scientific Research Applications

Chemistry: tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules and as a protecting group for amines .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamate derivatives in living organisms .

Medicine: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can undergo hydrolysis to release active amines, which can interact with biological targets such as neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key analogs and their structural distinctions:

Key Observations :

- Ring Size: Cyclopentane (5-membered) vs. azetidine (4-membered) or phenyl (aromatic) cores influence conformational flexibility and steric effects.

- Substituents: Hydroxyl vs. ketone or methylamino groups alter polarity, hydrogen-bonding capacity, and metabolic stability. For example, the 3-oxo group in 847416-99-3 increases electrophilicity compared to the hydroxymethyl variant .

Physicochemical Properties

Analysis :

- The hydroxymethyl group in the target compound likely increases TPSA and solubility compared to the 3-oxo analog.

- Aromatic analogs (e.g., 886505-39-1 ) exhibit lower solubility due to hydrophobic thiophene groups .

Biological Activity

Tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.32 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a cyclopentyl ring with a hydroxyl substitution. These structural elements contribute to its biological reactivity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the hydroxy and carbamate groups enables the formation of hydrogen bonds, which can modulate enzyme activity. Studies indicate that it may act as an inhibitor or activator of certain biochemical pathways, influencing processes such as neurotransmission and inflammation .

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which may have implications for conditions such as diabetes and neurodegenerative diseases.

- Neuroprotective Effects : Preliminary studies suggest that it may offer protective effects against neurotoxic agents like amyloid-beta, potentially reducing oxidative stress in neuronal cells .

- Antiviral Activity : There is interest in its role as a prodrug that can release active pharmaceutical ingredients, enhancing antiviral efficacy through controlled release mechanisms .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Biological Activity

| Study | Findings | Implications |

|---|---|---|

| Study on Neuroprotection | Demonstrated moderate protective effects against Aβ-induced cell death | Potential use in Alzheimer's disease treatment |

| Enzyme Interaction Study | Identified interactions with specific metabolic enzymes | Implications for diabetes and metabolic disorders |

Case Studies

-

Neuroprotective Effects Against Amyloid-Beta :

A study evaluated the impact of this compound on astrocytes exposed to amyloid-beta (Aβ). Results indicated that the compound significantly improved cell viability in the presence of Aβ, suggesting its potential as a neuroprotective agent. The mechanism was linked to reduced production of inflammatory cytokines such as TNF-α . -

Antiviral Applications :

Research has explored the compound's potential as an antiviral agent through its role as a prodrug. It was found to enhance the bioavailability of active components when administered, indicating its utility in developing new antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.